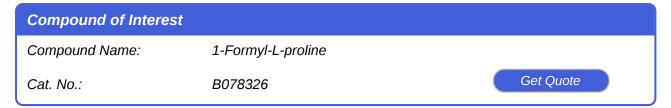


1-Formyl-L-proline: A Non-Proteinogenic Amino Acid with Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug discovery. As a structural analog of L-proline, it acts as a competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway. Upregulation of PYCR1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of 1-Formyl-L-proline, including its synthesis, biochemical properties, and its role as a PYCR1 inhibitor. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and largely untapped resource for biomedical research and drug development. [1] These unique molecules can serve as probes to elucidate biological pathways, as building blocks for novel peptides, or as therapeutic agents themselves. **1-Formyl-L-proline**, a derivative of the proteinogenic amino acid L-proline, has emerged as a noteworthy example due to its specific inhibitory action on a key metabolic enzyme implicated in cancer.



This guide will delve into the technical details of **1-Formyl-L-proline**, providing researchers with the necessary information to synthesize, characterize, and utilize this compound in their studies.

Physicochemical and Biochemical Properties

1-Formyl-L-proline is characterized by the addition of a formyl group to the nitrogen atom of the L-proline ring. This modification is crucial for its biological activity.

Property	Value	Reference
Molecular Formula	С6Н9NО3	[2]
Molecular Weight	143.14 g/mol	[2]
IUPAC Name	(2S)-1-formylpyrrolidine-2- carboxylic acid	
Biological Target	Pyrroline-5-carboxylate reductase 1 (PYCR1)	[3][4]
Inhibition Constant (Ki)	100 μM (competitive with P5C)	[3][4]
IC50	490 μΜ	[3]

Mechanism of Action: Inhibition of Proline Biosynthesis

1-Formyl-L-proline exerts its biological effects through the competitive inhibition of PYCR1. This enzyme catalyzes the final step in the proline biosynthesis pathway, the reduction of pyrroline-5-carboxylate (P5C) to L-proline. In many cancer cells, this pathway is upregulated to meet the high demand for proline, which is essential for protein synthesis, redox balance, and cell proliferation.[3][4][5] By blocking PYCR1, **1-Formyl-L-proline** disrupts proline metabolism, leading to a decrease in cancer cell proliferation and survival, particularly under hypoxic conditions.[3][4][5]

Proline Biosynthesis Pathway



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